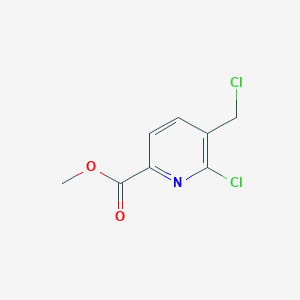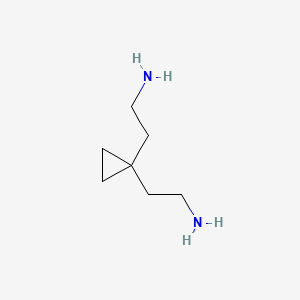
2,2'-(Cyclopropane-1,1-diyl)diethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Cyclopropane-1,1-diyl)diethanamine is an organic compound with the molecular formula C7H16N2 It features a cyclopropane ring bonded to two ethanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine typically involves the reaction of cyclopropane derivatives with ethanamine. One common method involves the use of cyclopropane-1,1-dicarboxylic acid as a starting material, which is then converted to the corresponding diester. This diester undergoes reduction to yield the desired diethanamine compound .
Industrial Production Methods
Industrial production of 2,2’-(Cyclopropane-1,1-diyl)diethanamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-(Cyclopropane-1,1-diyl)diethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2,2’-(Cyclopropane-1,1-diyl)diethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2,2’-(Cyclopropane-1,1-diyl)diethanamine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially altering their activity. The ethanamine groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A precursor in the synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine.
Cyclopropane-1,1-diyl diacetate: Another derivative of cyclopropane with different functional groups.
Uniqueness
2,2’-(Cyclopropane-1,1-diyl)diethanamine is unique due to its combination of a cyclopropane ring and ethanamine groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
2-[1-(2-aminoethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-3-7(1-2-7)4-6-9/h1-6,8-9H2 |
InChIキー |
VTJCVXSDZPOAPI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


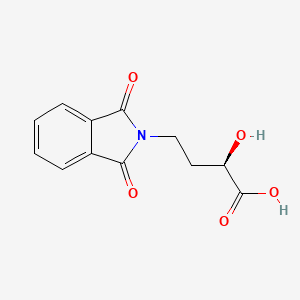
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
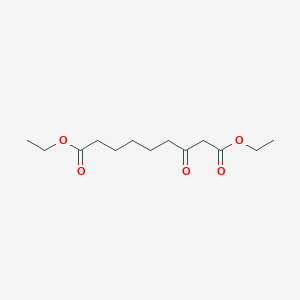
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)


![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
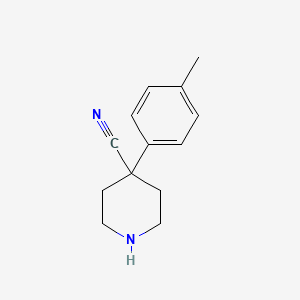
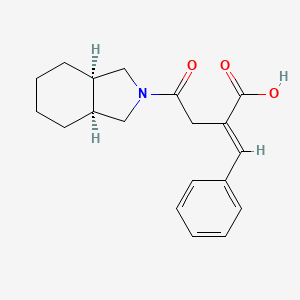
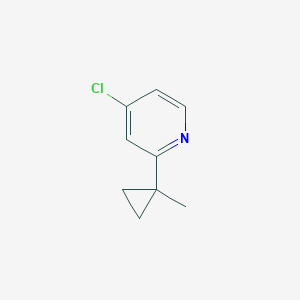

![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
